ATH686

Vue d'ensemble

Description

ATH686 is a potent and selective FLT3 Inhibitor. This compound highlights a new class of highly potent FLT3 inhibitors able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot.

Applications De Recherche Scientifique

Traitement de la leucémie

ATH686 a été identifié comme un inhibiteur puissant, sélectif et ATP-compétitif de FLT3 (tyrosine kinase 3 de type Fms) . Les mutations de FLT3 sont parmi les plus courantes dans la leucémie aiguë myéloïde (LAM), faisant d'this compound un composé significatif dans le traitement de cette maladie. Il cible l'activité de la protéine kinase FLT3 mutante, inhibant la prolifération des cellules porteuses de mutations FLT3 par induction de l'apoptose et inhibition du cycle cellulaire .

Surmonter la résistance aux médicaments

This compound met en évidence une nouvelle classe d'inhibiteurs de FLT3 hautement puissants capables de surmonter la résistance aux médicaments . Ceci est particulièrement important pour les patients atteints de LAM qui ont développé une résistance aux inhibiteurs de FLT3 moins puissants, offrant une nouvelle voie de traitement lorsque d'autres médicaments peuvent échouer.

Recherche sur les cellules souches hématopoïétiques

Le gène FLT3 joue un rôle crucial dans le développement normal des cellules souches hématopoïétiques et des cellules progénitrices . En inhibant FLT3, this compound peut être utilisé pour étudier les voies et les mécanismes impliqués dans la différenciation et la prolifération des cellules souches.

Mécanisme D'action

Target of Action

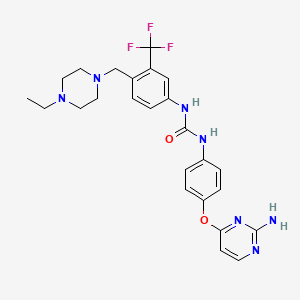

ATH686, also known as “1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea”, is a potent, selective, and ATP-competitive inhibitor of the protein kinase FLT3 . FLT3 is a class III receptor tyrosine kinase, and its signaling is crucial for the normal development of hematopoietic stem cells and progenitor cells .

Mode of Action

This compound targets the mutant FLT3 protein kinase activity . It inhibits the proliferation of cells harboring FLT3 mutants via induction of apoptosis and cell cycle inhibition . It has been shown to inhibit autophosphorylation of mutant FLT3 in FLT3-ITD-Ba/F3 cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FLT3 signaling pathway. By inhibiting the kinase activity of mutant FLT3, this compound disrupts the normal signaling cascade, leading to the induction of apoptosis and cell cycle inhibition .

Result of Action

This compound has demonstrated antileukemic effects . It potently inhibits cell proliferation (IC 50 around 0.001 µM) via induction of apoptosis in FLT3-ITD-Ba/F3 cells and D835Y-Ba/F3 cells . It selectively kills leukemia cells with mutant FLT3 by inhibiting FLT3 kinase activity but has no obvious effect on cells with wild-type FLT3 .

Propriétés

IUPAC Name |

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N7O2/c1-2-34-11-13-35(14-12-34)16-17-3-4-19(15-21(17)25(26,27)28)32-24(36)31-18-5-7-20(8-6-18)37-22-9-10-30-23(29)33-22/h3-10,15H,2,11-14,16H2,1H3,(H2,29,30,33)(H2,31,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQRBBFRJRBWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

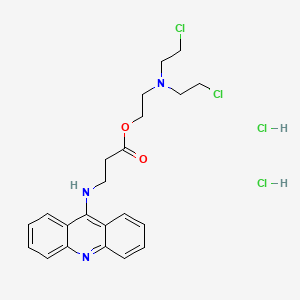

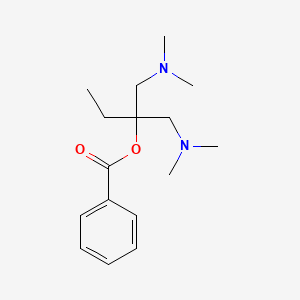

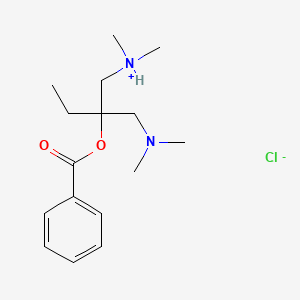

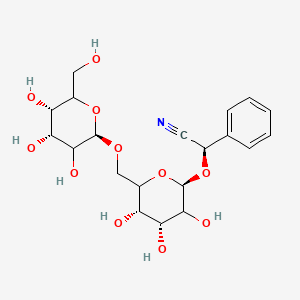

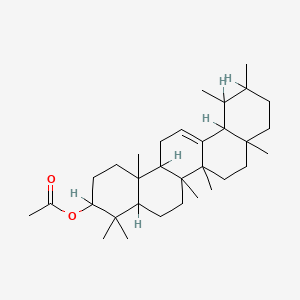

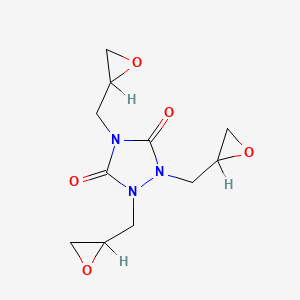

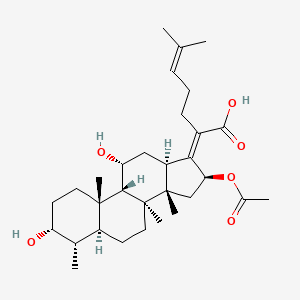

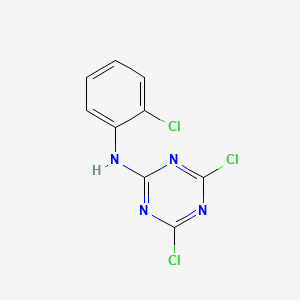

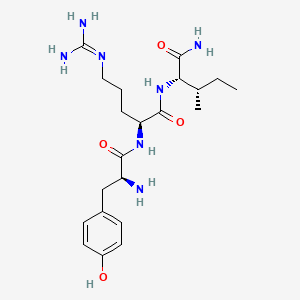

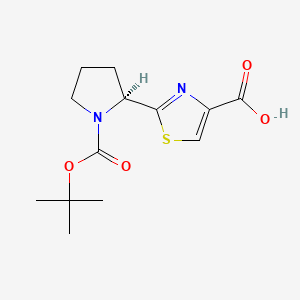

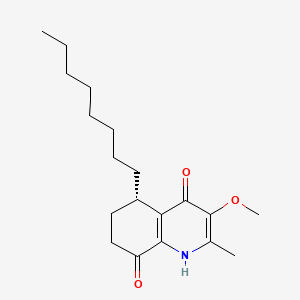

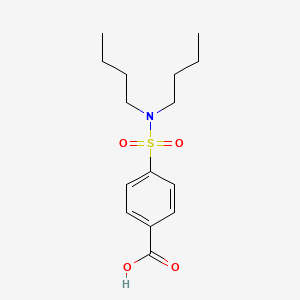

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.